Bienvenue dans la boutique en ligne BenchChem!

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Lipophilicity Membrane permeability Physicochemical property differentiation

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1708178-79-3) is a heterocyclic pyrimidinone acetic acid building block with the molecular formula C10H14N2O3 and molecular weight 210.23 g/mol. It belongs to the 6-oxopyrimidine-1-acetic acid class, a scaffold recognized in medicinal chemistry for aldose reductase inhibition and CRTH2 receptor antagonism.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1708178-79-3
Cat. No. B15054899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid
CAS1708178-79-3
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(N(C1=O)CC(=O)O)C)C
InChIInChI=1S/C10H14N2O3/c1-4-8-6(2)11-7(3)12(10(8)15)5-9(13)14/h4-5H2,1-3H3,(H,13,14)
InChIKeyBTNJJVNCAGQDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1708178-79-3): Core Identity and Compound-Class Context for Procurement Evaluation


2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1708178-79-3) is a heterocyclic pyrimidinone acetic acid building block with the molecular formula C10H14N2O3 and molecular weight 210.23 g/mol [1]. It belongs to the 6-oxopyrimidine-1-acetic acid class, a scaffold recognized in medicinal chemistry for aldose reductase inhibition [2] and CRTH2 receptor antagonism [3]. The compound features a 5-ethyl substituent on the pyrimidinone ring, distinguishing it from the more common 5-unsubstituted analog (CAS 1410714-81-6). It is commercially available at 95% minimum purity from specialized research chemical suppliers, positioned as a building block for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why 5-Des-Ethyl and Other 6-Oxopyrimidine-1-acetic Acid Analogs Cannot Simply Replace CAS 1708178-79-3


Generic substitution within the 6-oxopyrimidine-1-acetic acid class is precluded by quantifiable differences in key physicochemical properties that directly govern membrane permeability, target binding, and pharmacokinetic behavior. The 5-ethyl substituent on CAS 1708178-79-3 increases computed lipophilicity by approximately 0.8 logP units (XLogP3 = 0.2) relative to the 5-des-ethyl analog (CAS 1410714-81-6, XLogP3 = −0.6) [1], while adding one additional rotatable bond and 28 Da of molecular weight [2]. In the broader 6-oxopyrimidine-1-acetic acid class, the nature of substitution at the 5-position is known to modulate both in vitro aldose reductase inhibitory potency and tissue penetration in ex vivo nerve models [3]. These property shifts are not cosmetic; they alter the compound's behavior in every downstream biological assay and formulation step, making direct interchange without re-optimization scientifically unsound.

Quantitative Differentiation Evidence for 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1708178-79-3) vs. Closest Structural Analogs


Computed Lipophilicity Advantage: +0.8 LogP Units vs. 5-Des-Ethyl Analog (CAS 1410714-81-6)

The target compound exhibits an XLogP3-AA value of 0.2, compared to −0.6 for the direct 5-des-ethyl analog 2-(2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1410714-81-6), representing a ΔlogP of +0.8 [1]. Both compounds share identical hydrogen bond donor (1) and acceptor (4) counts and identical topological polar surface area (TPSA = 70 Ų), isolating the lipophilicity difference as the primary physicochemical variable. The molecular weight increases from 182.18 to 210.23 g/mol (ΔMW = +28.05) and rotatable bond count increases from 2 to 3 [2].

Lipophilicity Membrane permeability Physicochemical property differentiation

Class-Level Pharmacological Precedent: 6-Oxopyrimidine-1-acetic Acids as Aldose Reductase Inhibitors

The 6-oxopyrimidine-1-acetic acid scaffold has been pharmacologically validated in a peer-reviewed study by Ellingboe et al. (1990), where multiple congeners demonstrated potent inhibition of bovine lens aldose reductase in vitro and galactitol-lowering activity in a 4-day galactose-fed rat model ex vivo [1]. The study established that substitution at the 5-position of the pyrimidinone ring is a critical determinant of both intrinsic biochemical potency and tissue penetration in isolated rat sciatic nerve preparations [2]. While the specific 5-ethyl-2,4-dimethyl compound was not among the tested set, the SAR framework provides class-level inference that the 5-ethyl substituent can be expected to alter potency and tissue distribution profiles relative to 5-unsubstituted or 5-halo analogs. No quantitative IC50 data are available for CAS 1708178-79-3 specifically; this evidence dimension is therefore classified as class-level inference.

Aldose reductase inhibition Diabetic complications Structure-activity relationship

Patent Landscape Positioning: 5-Ethyl Pyrimidineacetic Acid Derivatives in CRTH2 Antagonist Intellectual Property

Pyrimidinylacetic acid derivatives bearing alkyl substitution at the pyrimidine ring positions are claimed as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists in European Patent EP1471057A1 (filed 2003, assigned to GB007 Inc.), with demonstrated utility for the treatment of allergic asthma, allergic rhinitis, atopic dermatitis, and allergic conjunctivitis [1]. The generic Markush structure in the patent encompasses 5-alkyl-substituted pyrimidineacetic acids, providing freedom-to-operate coverage for compounds featuring the 5-ethyl substitution pattern. The compound 2-(4-benzoylamino-benzyl)-4-chloro-6-(cyclopentylcarbamoylmethyl-methyl-amino)-pyrimidin-5-yl-acetic acid (a related pyrimidin-5-yl acetic acid derivative) was specifically tested and demonstrated CRTH2 receptor binding activity [2]. No binding data are available for CAS 1708178-79-3 specifically; this evidence is classified as supporting evidence for patent-space positioning.

CRTH2 antagonism Allergic disease Patent landscape

Vendor-Documented Purity and Quality Assurance: AKSci 95% Minimum Purity Specification

AKSci supplies 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (Catalog 2081ED) with a minimum purity specification of 95% . The product is supported by batch-level quality assurance including SDS and Certificate of Analysis (COA) upon request, with long-term storage recommended in a cool, dry place. The compound is classified as non-hazardous for DOT/IATA transport, simplifying logistics for international procurement . In comparison, the 5-des-ethyl analog (CAS 1410714-81-6) is also offered by AKSci at 95% purity (Catalog 2168DR), establishing parity in available purity grade between the two analogs . This ensures that purity is not a confounding variable when comparing biological outcomes between these two building blocks.

Chemical purity Quality assurance Procurement specification

Molecular Property Differentiation: 5-Ethyl Analog Offers Increased Rotatable Bond Count for Conformational Sampling

The target compound possesses three rotatable bonds (the acetic acid side chain plus the 5-ethyl group), compared to two rotatable bonds in the 5-des-ethyl analog (CAS 1410714-81-6), which has only the acetic acid side chain as a flexible moiety beyond ring substituents [1]. The additional rotatable bond introduced by the 5-ethyl group provides an extra conformational degree of freedom that can influence binding pose sampling in target pockets. Both compounds have identical TPSA (70 Ų) and identical hydrogen bond donor/acceptor counts, meaning the conformational flexibility difference is not confounded by changes in polarity or hydrogen-bonding capacity [2]. This property difference is directly relevant for computational docking and molecular dynamics studies where ligand conformational entropy contributes to binding free energy calculations.

Conformational flexibility Molecular recognition Ligand efficiency

Procurement-Relevant Application Scenarios for 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1708178-79-3)


Structure-Activity Relationship (SAR) Exploration at the Pyrimidinone 5-Position for Aldose Reductase or Related Oxidoreductase Targets

Based on the class-level pharmacological precedent established by Ellingboe et al. (1990), who demonstrated that 6-oxopyrimidine-1-acetic acids are potent aldose reductase inhibitors with 5-position substitution modulating tissue penetration [1], CAS 1708178-79-3 serves as a SAR probe for evaluating the impact of a 5-ethyl substituent on target potency, selectivity, and permeability. The compound's computed XLogP3 of 0.2 provides a measurable increase in lipophilicity over the 5-unsubstituted baseline (XLogP3 = −0.6), enabling systematic assessment of the lipophilicity-activity relationship without altering TPSA [2]. Procurement of both the 5-ethyl and 5-des-ethyl analogs from a single supplier at equivalent purity (95%) minimizes batch-to-batch and vendor-to-vendor variability.

CRTH2 Antagonist Lead Identification Leveraging Established Patent Chemical Space

EP1471057A1 establishes that pyrimidinylacetic acid derivatives with defined alkyl substitution patterns possess CRTH2 antagonistic activity relevant to allergic disease indications [3]. CAS 1708178-79-3, with its 5-ethyl-2,4-dimethyl substitution, occupies chemical space within this patent landscape, making it a rational starting point or comparator for CRTH2-targeted medicinal chemistry programs. Its increased lipophilicity relative to simpler analogs may confer advantages in receptor binding kinetics or cellular assay performance that can be empirically tested through head-to-head comparisons.

Building Block for Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Construction

The carboxylic acid functional group on CAS 1708178-79-3 provides a robust handle for amide coupling, esterification, and other diversification reactions, enabling its use as a core scaffold in library synthesis [4]. The 5-ethyl group introduces a vector of structural diversity that distinguishes it from the more planar 5-unsubstituted analog, making it suitable for DEL construction where three-dimensional shape diversity is a key selection criterion. The non-hazardous transport classification and room-temperature storage stability documented by the supplier facilitate integration into automated parallel synthesis workflows.

Physicochemical Property Benchmarking in Computational ADME Model Training Sets

The well-defined and contrasting computed property profiles of CAS 1708178-79-3 (XLogP3 0.2, MW 210.23, 3 rotatable bonds) and its 5-des-ethyl analog (XLogP3 −0.6, MW 182.18, 2 rotatable bonds) make this compound pair an informative inclusion in computational ADME model training sets [2]. The identical TPSA and HBD/HBA values isolate lipophilicity and molecular weight as the sole variables, enabling clean assessment of the contribution of a single ethyl group to predicted permeability, solubility, and metabolic stability endpoints.

Quote Request

Request a Quote for 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.